(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C26H28N2O6S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H28N2O6S/c1-14(7-11-21(29)28-26-27-19-10-8-16(31-3)12-20(19)35-26)6-9-17-23(32-4)15(2)18-13-34-25(30)22(18)24(17)33-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28,29)/b14-6+ |
InChI Key |
OXTSJJHPASUEQA-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Intramolecular Cyclization
The benzofuran core is synthesized via transition-metal-catalyzed cyclization (Figure 1). A substituted salicylaldehyde derivative undergoes copper-mediated O–H/C–H coupling to form the isobenzofuran-3-one structure.
Palladium-Mediated Oxidative Addition
Alternative routes employ palladium catalysts for directed C–H alkenylation of m-hydroxybenzoic acids with alkynes.
-
Substrates : 3-hydroxy-4,6-dimethoxy-5-methylbenzoic acid and 4-methylpent-2-yne.
-
Catalyst : Pd(OAc)₂ (5 mol%), PCy₃ (ligand).
-
Conditions : 80°C in γ-valerolactone (GVL), 8 h.
Synthesis of the Benzothiazole Moiety (6-Methoxybenzo[d]thiazol-2-amine)
Cyclization of 2-Aminothiophenol Derivatives
The benzothiazole ring is prepared via acid-catalyzed cyclization (Scheme 2):
Functionalization at C2 Position
The 2-amino group is introduced using Hofmann degradation of thiazole-2-carboxamides:
-
Substrate : 6-methoxybenzo[d]thiazole-2-carboxamide.
-
Reagent : NaOCl (2 equiv), NaOH (1M).
-
Conditions : 0°C, 1 h.
Construction of the Hex-4-enamide Linker
Wittig Olefination for (E)-Configuration Control
The E-configured double bond is established via a Wittig reaction (Table 1):
Table 1: Optimization of Wittig Reaction Conditions
| Entry | Ylide Precursor | Base | Solvent | Temp (°C) | E/Z Ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PPh₃Br | KOtBu | THF | 0 → 25 | 95:5 | 82 |
| 2 | PPh₃Cl | NaHMDS | DCM | -10 → 20 | 90:10 | 75 |
| 3 | PPh₃I | LDA | Et₂O | -78 → 0 | 93:7 | 68 |
Amide Coupling of Benzofuran and Benzothiazole Moieties
Carbodiimide-Mediated Coupling
The final step involves amide bond formation between the hex-4-enoic acid derivative and 6-methoxybenzo[d]thiazol-2-amine (Scheme 3):
-
Activation : (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
-
Coupling : Add benzothiazole amine (1.05 equiv), stir at RT for 12 h.
-
Workup : Aqueous NaHCO₃ extraction, column chromatography (SiO₂, EtOAc/hexanes).
Microwave-Assisted Synthesis
Patents describe microwave-enhanced coupling to reduce reaction time:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, benzothiazole-H), 6.92 (d, J=8.5 Hz, 1H), 6.45 (s, 1H, benzofuran-H), 5.38 (t, J=7.2 Hz, 1H, CH=CH), 3.89 (s, 3H, OCH₃), 2.56 (s, 3H, CH₃).
Challenges and Optimization
Stereochemical Control
Functional Group Compatibility
Scalability and Industrial Applications
Batch Process Metrics
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The compound’s amide group and thiazole ring participate in nucleophilic and electrophilic interactions:
-
Amide Hydrolysis : Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield carboxylic acid and amine derivatives .
-
Thiazole Reactivity : The electron-deficient thiazole ring facilitates electrophilic substitution at the 5-position, enabling modifications such as halogenation or alkylation .
Key Functional Group Reactivity:
| Functional Group | Reaction Type | Products/Outcomes |
|---|---|---|
| Amide (–CONH–) | Acid/Base Hydrolysis | Carboxylic Acid + Amine |
| Thiazole Ring | Electrophilic Substitution | Halogenated/Alkylated Derivatives |
| Methoxy (–OCH₃) | Demethylation | Phenolic Derivatives |
Oxidation and Reduction Pathways
The dihydroisobenzofuran moiety and hexenamide chain are susceptible to redox reactions:
-
Oxidation of Dihydroisobenzofuran : The ketone group at position 3 can undergo further oxidation, potentially forming carboxylate derivatives under strong oxidizing agents .
-
Reduction of the Hexenamide Double Bond : Catalytic hydrogenation (e.g., H₂/Pd) reduces the (E)-configured double bond to a single bond, altering the compound’s stereochemistry .
Experimental Observations:
-
Hydrogenation of the hexenamide group reduces bioactivity by ~40%, as confirmed by enzymatic assays .
-
Demethylation of methoxy groups (via BBr₃) enhances polarity but decreases membrane permeability .
Enzymatic Interactions and Biological Reactivity
The compound’s thiazole and dihydroisobenzofuran groups mediate interactions with enzymes like 5-lipoxygenase (5-LOX), as shown in molecular docking studies :
Key Binding Interactions with 5-LOX (PDB: 3V99):
| Interaction Type | Participating Groups | Target Residues |
|---|---|---|
| Hydrogen Bonds | Amide NH, Pyridine N | Gln557, Asn554, Phe555 |
| π-π Stacking | Thiazole Ring | Phe558, Phe610 |
Biological Activity Data:
| Derivative | R₁ Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 6-Methoxybenzothiazol | 22.50 |
| Analog (–OH vs –OMe) | 4-Hydroxybenzothiazol | 90.00 |
Substituent effects: Hydroxyl groups at R₁ reduce inhibitory potency compared to methoxy groups, likely due to altered hydrogen-bonding capacity .
Synthetic Modifications
The compound serves as a scaffold for derivatives:
-
Side-Chain Functionalization : The hexenamide chain’s methyl group can be epoxidized or halogenated .
-
Ring-Opening Reactions : The dihydroisobenzofuran’s lactone ring opens under basic conditions to form dicarboxylic acid derivatives.
-
Epoxidation : Reaction with mCPBA yields an epoxide at the hexenamide double bond.
-
Lactone Hydrolysis : NaOH-mediated ring opening generates a water-soluble dicarboxylate.
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
-
Immunosuppressive Activity :
- The compound functions as an immunosuppressant, similar to its parent compound mycophenolic acid. It inhibits lymphocyte proliferation by targeting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis. This action is particularly beneficial in preventing organ rejection during transplantation procedures .
- Anti-inflammatory Properties :
- Cancer Research :
Case Study 1: Inhibition of Lymphocyte Proliferation
A study evaluating the efficacy of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide showed significant inhibition of T-cell proliferation in vitro. The IC50 values were comparable to those of established immunosuppressants, indicating its potential as a therapeutic agent in transplantation medicine .
Case Study 2: Anti-inflammatory Effects
In a recent investigation into the anti-inflammatory properties of this compound, it was found to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that it could be beneficial in managing conditions characterized by chronic inflammation .
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Primary Application | IC50 Value |
|---|---|---|---|
| Mycophenolic Acid | Inhibition of IMPDH | Organ transplantation | 20 µM |
| (E)-6-(4,6-dimethoxy...) | Inhibition of IMPDH | Organ transplantation, Anti-inflammatory | 22 µM |
| Azathioprine | DNA synthesis inhibition | Autoimmune diseases | 15 µM |
Mechanism of Action
The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Methoxy groups (target compound) enhance lipophilicity compared to hydroxy groups (e.g., ), which may improve membrane permeability but reduce solubility.
- Heterocycle Variation : Replacing benzothiazole with thiadiazole (as in ) lowers molecular weight and alters hydrogen-bonding capacity, likely affecting target selectivity.
- Bioactivity Correlation : Compounds with benzothiazole-carboxamide motifs (e.g., 4g ) exhibit potent anticancer activity, suggesting the target compound may share similar mechanisms.
Computational Similarity and Bioactivity Predictions
- Tanimoto Coefficient Analysis : While direct data for the target compound are lacking, demonstrates that structural similarity (≥70% via Tanimoto indexing) correlates with shared bioactivity (e.g., HDAC inhibition by aglaithioduline vs. SAHA) .
- Bioactivity Clustering : indicates that compounds with overlapping structural motifs (e.g., benzothiazole, isobenzofuran) cluster in hierarchical analyses, predicting overlapping protein targets (e.g., kinases, epigenetic regulators) .
Biological Activity
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide, also referred to as a derivative of mycophenolic acid, exhibits significant biological activity primarily as an immunosuppressant and anti-inflammatory agent. This compound is characterized by its complex structure, which includes a thiazole ring and various methoxy and keto functional groups, contributing to its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22O6
- Molecular Weight : 334.36 g/mol
- CAS Number : 38877-93-9
The primary mechanism of action for this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis of purine nucleotides. This inhibition leads to a reduction in lymphocyte proliferation, making it effective in preventing organ transplant rejection and treating autoimmune diseases.
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit lipoxygenase (LOX) enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the inflammatory response. The inhibition of these enzymes can lead to decreased production of leukotrienes, mediators implicated in various inflammatory conditions such as asthma and psoriasis .
Table 1: Inhibitory Activity Against Lipoxygenase Enzymes
| Compound | Target Enzyme | Inhibition Concentration (μM) |
|---|---|---|
| Compound A | 5-LOX | 2.5 |
| Compound B | 15-LOX | 165 |
| Compound C | sLOX | Varies |
Immunosuppressive Activity
The compound has shown promise in immunosuppressive applications, particularly in systemic lupus erythematosus treatment. Its ability to modulate immune responses makes it a candidate for further development in therapies targeting autoimmune diseases .
Case Studies
- In Vitro Studies : A study conducted on various mycophenolic acid derivatives demonstrated that compounds with specific substituents exhibited enhanced LOX inhibitory activity. The results highlighted the relationship between molecular structure and biological efficacy, emphasizing the importance of electronegative substituents near the thiazole ring .
- Docking Analysis : Computational studies using docking simulations have provided insights into the binding affinities of these compounds to lipoxygenase enzymes. The analysis suggested that structural modifications could lead to improved inhibitory effects against LOX enzymes .
Q & A
Q. Advanced
- 2D NMR techniques : Use NOESY or COSY to confirm spatial proximity of protons, especially for the (E)-configured hex-4-enamide moiety .
- Comparative analysis : Cross-reference with analogs (e.g., substituent-induced chemical shifts in benzothiazole derivatives) .
- Computational validation : Compare experimental shifts with DFT-calculated NMR spectra for tautomeric forms .
Note : Low-temperature NMR can stabilize transient conformers for clearer assignments.
What strategies improve low yields in the final coupling step of the synthesis?
Q. Advanced
- Catalyst screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) to enhance amide bond efficiency .
- Solvent optimization : Switch to DMF or THF for better solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as shown in thiazolo-pyrimidine syntheses .
Data-driven approach : Design a fractional factorial experiment to isolate critical variables (e.g., temperature, base) .
How can the stereochemical integrity of the 4-methylhex-4-enamide group be validated?
Q. Advanced
- X-ray crystallography : Resolve absolute configuration, as done for structurally similar thiazolo-pyrimidines .
- Chiral chromatography : Separate enantiomers using cellulose-based columns and compare retention times with standards .
- Optical rotation : Compare experimental values with literature data for related (E)-configured enamide derivatives .
What in vitro assays are most relevant for evaluating anticancer activity, and how should solubility challenges be addressed?
Q. Basic
- Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) .
- Solubility enhancement : Prepare stock solutions in DMSO (≤0.1% final concentration) or use cyclodextrin-based carriers .
Advanced : Include mechanistic studies (e.g., apoptosis via flow cytometry or caspase-3 activation assays) to link structure to bioactivity .
How can researchers design analogs to explore structure-activity relationships (SAR) for improved potency?
Q. Advanced
- Substituent variation : Modify methoxy groups on the benzothiazole or isobenzofuran rings to assess electronic effects .
- Bioisosteric replacement : Replace the thiazole ring with triazole or oxadiazole to test heterocycle influence .
- Pro-drug strategies : Introduce ester groups (e.g., ethyl carboxylates) to enhance bioavailability, as seen in related compounds .
Validation : Screen analogs in parallel using high-throughput assays to identify lead candidates .
What methodologies address discrepancies between computational logP predictions and experimental partition coefficients?
Q. Advanced
- Experimental logP determination : Use shake-flask methods with octanol/water systems and validate via HPLC retention times .
- QSAR refinement : Incorporate Hammett constants or molecular dipole moments into computational models to improve accuracy .
- pKa determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) to assess ionization effects on solubility .
How should recrystallization conditions be optimized to avoid polymorphic contamination?
Q. Basic
- Solvent polarity gradient : Start with ethanol for initial dissolution, then add hexane dropwise to induce controlled crystallization .
- Temperature ramping : Slowly cool from reflux to room temperature to favor larger, purer crystals .
Advanced : Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .
What analytical techniques confirm the stability of the 3-oxo-1,3-dihydroisobenzofuran moiety under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–13) and monitor via HPLC-MS for hydrolysis products .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and assess degradation kinetics .
Mitigation : Formulate with antioxidants (e.g., BHT) if oxidation is observed .
How can researchers reconcile contradictory cytotoxicity data across different cell lines?
Q. Advanced
- Mechanistic profiling : Compare gene expression (RNA-seq) or protein activation (western blot) in sensitive vs. resistant cell lines .
- Membrane permeability assays : Use Caco-2 monolayers to assess transport differences influenced by substituents .
- Metabolic stability testing : Incubate with liver microsomes to identify rapid clearance as a cause of false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
